![molecular formula C34H30N4O4S2 B14462447 2,2'-Disulfanediylbis[4,5-bis(4-methoxyphenyl)-1H-imidazole] CAS No. 73647-92-4](/img/structure/B14462447.png)
2,2'-Disulfanediylbis[4,5-bis(4-methoxyphenyl)-1H-imidazole]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Disulfanediylbis[4,5-bis(4-methoxyphenyl)-1H-imidazole] is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of two imidazole rings, each substituted with two 4-methoxyphenyl groups, and connected by a disulfide bridge. The molecular formula of this compound is C32H28N4O4S2, and it has a molecular weight of approximately 622.17 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Disulfanediylbis[4,5-bis(4-methoxyphenyl)-1H-imidazole] typically involves the following steps:
Formation of the Imidazole Rings: The imidazole rings are synthesized through a condensation reaction between an aldehyde and an amine in the presence of an acid catalyst.
Substitution with 4-Methoxyphenyl Groups: The imidazole rings are then substituted with 4-methoxyphenyl groups through electrophilic aromatic substitution reactions.
Formation of the Disulfide Bridge: Finally, the two substituted imidazole rings are connected via a disulfide bridge, which is formed through the oxidation of thiol groups using an oxidizing agent such as iodine or hydrogen peroxide.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-Disulfanediylbis[4,5-bis(4-methoxyphenyl)-1H-imidazole] can undergo various chemical reactions, including:
Oxidation: The disulfide bridge can be oxidized to form sulfonic acids.
Reduction: The disulfide bridge can be reduced to form thiols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,2’-Disulfanediylbis[4,5-bis(4-methoxyphenyl)-1H-imidazole] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor due to its ability to interact with thiol groups in proteins.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of 2,2’-Disulfanediylbis[4,5-bis(4-methoxyphenyl)-1H-imidazole] involves its interaction with thiol groups in proteins and enzymes. The disulfide bridge can form covalent bonds with thiol groups, leading to the inhibition of enzyme activity. This interaction can affect various molecular pathways, including those involved in cell signaling and metabolism .
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Disulfanediylbis(N-methylbenzamide): Similar in structure but with different substituents on the imidazole rings.
2,2’-Disulfanediyldiethanamine: Contains a disulfide bridge but lacks the imidazole rings and methoxyphenyl groups.
Famotidine Related Compound E: Contains a disulfide bridge and thiazole rings, used as an impurity standard in pharmaceutical analysis.
Uniqueness
2,2’-Disulfanediylbis[4,5-bis(4-methoxyphenyl)-1H-imidazole] is unique due to its specific combination of imidazole rings, methoxyphenyl groups, and disulfide bridge. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Propiedades
Número CAS |
73647-92-4 |
|---|---|
Fórmula molecular |
C34H30N4O4S2 |
Peso molecular |
622.8 g/mol |
Nombre IUPAC |
2-[[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]disulfanyl]-4,5-bis(4-methoxyphenyl)-1H-imidazole |
InChI |
InChI=1S/C34H30N4O4S2/c1-39-25-13-5-21(6-14-25)29-30(22-7-15-26(40-2)16-8-22)36-33(35-29)43-44-34-37-31(23-9-17-27(41-3)18-10-23)32(38-34)24-11-19-28(42-4)20-12-24/h5-20H,1-4H3,(H,35,36)(H,37,38) |
Clave InChI |
QQDNIWYRDAOPQG-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=C(N=C(N2)SSC3=NC(=C(N3)C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


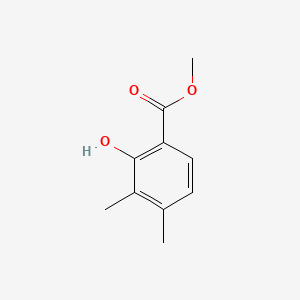

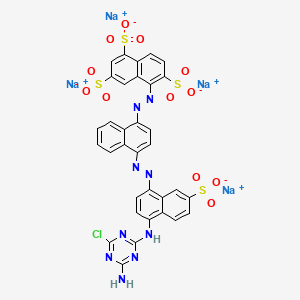
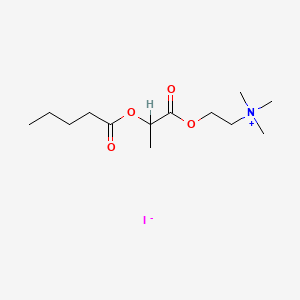
![3-[(1H-Imidazol-1-yl)methyl]-2-(2-methylphenyl)-1H-indole](/img/structure/B14462389.png)
![2,2'-Sulfanediylbis[N-(propan-2-yl)benzamide]](/img/structure/B14462403.png)
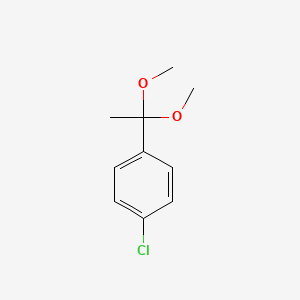
![1-[(Benzyloxy)methyl]cyclohexan-1-ol](/img/structure/B14462405.png)
![Acetic acid;4-[2-(4-hydroxy-3-methylphenyl)propan-2-yl]-2-methylphenol](/img/structure/B14462406.png)

![(e)-4-[2-(4-Chloro-phenyl)-vinyl]-benzoic acid methyl ester](/img/structure/B14462409.png)
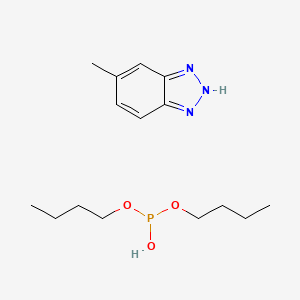
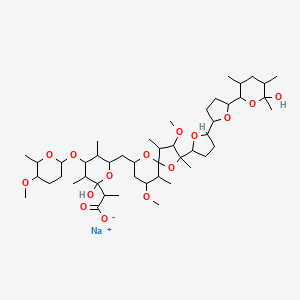
![3,6-Bis[4-(octyloxy)phenyl]-1,2,4,5-tetrazine](/img/structure/B14462423.png)
